4-Methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
4-Methyl-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1379192-50-3 . It has a molecular weight of 176.17 .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI Code for 4-Methyl-1-benzofuran-3-carboxylic acid is 1S/C10H8O3/c1-6-3-2-4-8-9 (6)7 (5-13-8)10 (11)12/h2-5H,1H3, (H,11,12) .Chemical Reactions Analysis
Benzofuran compounds undergo various chemical reactions. For instance, they can undergo a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Scientific Research Applications
Molecular Docking and Biological Activities
4-Methyl-1-benzofuran-3-carboxylic acid, along with similar benzofuran-carboxylic acids, has been studied for its structural properties, biological activities, and potential as an inhibitor against cancer and microbial diseases. Using density functional theory (DFT) calculations, researchers have analyzed molecular docking, electronic properties, and vibrational properties of these compounds (Sagaama et al., 2020).
Crystallographic Studies
Crystallographic studies have been conducted on compounds similar to 4-Methyl-1-benzofuran-3-carboxylic acid, which revealed interesting molecular geometries and interactions. These studies focus on the arrangement of molecules, hydrogen bonding, and pi-pi interactions (Choi et al., 2008).
Synthesis and Coordination Reactions
The synthesis and coordination reactions of benzofuran derivatives have been explored, demonstrating their potential in forming complex structures with metals. These studies offer insights into the synthesis pathways and thermal properties of these compounds (Mojumdar et al., 2009).
Electrochemical Synthesis
Research has also delved into the electrochemical properties of benzofuran derivatives. Studies on electrochemical oxidation and synthesis provide insights into potential applications in organic synthesis and materials science (Moghaddam et al., 2006).
Polymer Chemistry
In the realm of polymer chemistry, benzofuran derivatives have been used to create novel polymers with diverse functionalities. These polymers have potential applications in nanomedicine, organocatalysis, and as coatings for nanoparticles (Nan et al., 2017).
Enzyme Inhibition Studies
Benzofuran-carboxylic acids have been investigated for their inhibitory effects on enzymes. For instance, their impact on o-diphenol oxidase in fruits suggests potential applications in food science and biochemistry (Pifferi et al., 1974).
Fluorogenic Reagent Design
Designing fluorogenic reagents based on benzofuran structures, like 4-Methyl-1-benzofuran-3-carboxylic acid, has implications in analytical chemistry. These studies focus on enhancing reactivity and sensitivity for detecting carboxylic acids (Uchiyama et al., 2001).
Safety And Hazards
Future Directions
Benzofuran compounds have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
4-methyl-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-3-2-4-8-9(6)7(5-13-8)10(11)12/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXHHAOWBYGNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-benzofuran-3-carboxylic acid | |
CAS RN |
1379192-50-3 |
Source
|
Record name | 4-methyl-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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